molecular formula C17H13N3O2 B15208416 2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid

2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid

Cat. No.: B15208416
M. Wt: 291.30 g/mol
InChI Key: NAYLNSUNMCXVMP-YBFXNURJSA-N
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Description

2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid is a heterocyclic compound with a molecular formula of C17H13N3O2 and a molecular weight of 291.30 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a benzoic acid derivative through a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid typically involves the condensation of quinoline-4-carbaldehyde with 2-hydrazinylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. It may also generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C17H13N3O2/c21-17(22)14-6-2-4-8-16(14)20-19-11-12-9-10-18-15-7-3-1-5-13(12)15/h1-11,20H,(H,21,22)/b19-11+

InChI Key

NAYLNSUNMCXVMP-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=N/NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=NNC3=CC=CC=C3C(=O)O

Origin of Product

United States

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